Icerguastat

Descripción

Contextualization of Integrated Stress Response (ISR) Modulation in Disease Pathophysiology

The Integrated Stress Response (ISR) is a conserved pathway activated by diverse cellular stresses, including endoplasmic reticulum (ER) stress, viral infection, and nutrient deprivation. Activation of the ISR leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govoup.comnih.gov Phosphorylated eIF2α (p-eIF2α) generally attenuates global protein synthesis, conserving cellular resources and reducing the load on stressed organelles. nih.govoup.comnih.gov Simultaneously, p-eIF2α selectively promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which orchestrates the expression of genes involved in stress adaptation and recovery. nih.govoup.comnih.gov

While the ISR is initially protective, prolonged or unresolved stress can lead to the sustained activation of downstream pathways, including the induction of C/EBP-homologous protein (CHOP), which can promote apoptosis. nih.govoup.com Therefore, the delicate balance of ISR activation and resolution is critical for cell fate. Dysregulation of the ISR has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and viral infections. nih.govmdpi.comfrontiersin.orghcplive.comunisr.itnih.gov Modulating the duration and intensity of the ISR presents a compelling therapeutic approach to restore cellular homeostasis and mitigate disease progression.

Overview of Sephin1's Emergence in Translational Control Research

Sephin1 is a derivative of the compound guanabenz (B1672423). nih.govmdpi.com It emerged in translational control research due to its reported ability to inhibit the dephosphorylation of p-eIF2α. nih.govmdpi.comfrontiersin.org The dephosphorylation of p-eIF2α is primarily mediated by the protein phosphatase 1 (PP1) complex, guided by regulatory subunits, notably GADD34 (also known as PPP1R15A) and CReP (PPP1R15B). nih.govoup.comcaymanchem.com While CReP is constitutively expressed, GADD34 is stress-inducible and plays a crucial role in the negative feedback loop that terminates the ISR and restores global protein synthesis. nih.govfrontiersin.orgcaymanchem.com

Early research suggested that Sephin1 selectively inhibits GADD34, thereby prolonging the phosphorylation of eIF2α and extending the duration of the ISR. nih.govcaymanchem.comapexbt.com This proposed mechanism positioned Sephin1 as a valuable tool for investigating the consequences of sustained ISR activation and as a potential therapeutic agent for diseases where enhanced ISR could be beneficial.

Current Research Landscape and Key Areas of Investigation for Sephin1

The current research landscape for Sephin1 is diverse, with investigations spanning various disease models and exploring its precise mechanisms of action. A key area of investigation is its effect on neurodegenerative diseases, including Charcot–Marie–Tooth (CMT) neuropathy, amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and prion diseases. nih.govmdpi.comhcplive.comnih.govajmc.com Studies in mouse models of these conditions have shown promising results, with Sephin1 treatment leading to amelioration of disease phenotypes, such as delayed disease onset, reduced motor deficits, and decreased neuronal loss. nih.govmdpi.comnih.govapexbt.comajmc.com

Furthermore, research is exploring Sephin1's potential in treating inflammatory conditions, such as experimental autoimmune encephalomyelitis (EAE), a mouse model of MS. nih.govoup.comhcplive.comajmc.com Findings indicate that Sephin1 can protect oligodendrocytes and preserve myelin and axons in these models, correlating with a prolonged ISR and reduced central nervous system (CNS) inflammation. nih.govoup.comhcplive.com

Investigations into Sephin1's antiviral properties have also been conducted, showing that it can downregulate the replication of certain viruses in cell culture. frontiersin.org

Despite the accumulating evidence of Sephin1's beneficial effects in various models, the exact molecular mechanisms underlying its actions are still under investigation and subject to some debate. While initial studies proposed selective inhibition of GADD34, some research suggests that Sephin1 might have alternative or additional targets and that its protective effects could, in some contexts, be independent of the ISR or GADD34 inhibition. mdpi.comelifesciences.orgresearchgate.netresearchgate.net For instance, one study indicates that Sephin1 may protect neurons against excitotoxicity through an ISR-independent mechanism, potentially by reducing NMDA-induced cytosolic Ca2+ increase and calpain activation. mdpi.comresearchgate.net Another study suggests Sephin1 might inhibit the formation of the PP2A holoenzyme with the PP2A subunit B isoform delta, leading to increased phosphorylated AMPK and subsequent degradation of CHOP. researchgate.net

Significance of Sephin1 in Advancing Therapeutic Strategies

The significance of Sephin1 lies in its potential to advance therapeutic strategies for diseases where cellular stress and protein misfolding contribute to pathology. By modulating the ISR, or acting through alternative protective pathways, Sephin1 offers a novel pharmacological approach to bolster cellular resilience and prevent or slow disease progression.

Its demonstrated efficacy in various preclinical models of neurodegenerative and inflammatory diseases highlights its potential as a therapeutic candidate. nih.govmdpi.comhcplive.comnih.govapexbt.comajmc.com The fact that it is a derivative of guanabenz but reportedly lacks the adverse effects on the α2-adrenergic system associated with guanabenz makes it a more promising pharmacological tool. nih.govmdpi.com

The ongoing research to fully elucidate Sephin1's mechanisms of action is crucial for optimizing its therapeutic application and identifying the specific conditions where it can provide the greatest benefit. Furthermore, the exploration of combination therapies, such as the use of Sephin1 with other agents like interferon-beta in MS models or bazedoxifene (B195308) to accelerate remyelination, suggests potential for enhanced therapeutic outcomes. nih.govoup.comhcplive.comajmc.combiorxiv.orgescholarship.org

The study of Sephin1 not only holds promise for the development of new treatments but also contributes to a deeper understanding of the fundamental cellular processes involved in stress responses and their implications for human health and disease.

Detailed Research Findings Examples:

Research in mouse models of experimental autoimmune encephalomyelitis (EAE) has provided detailed insights into Sephin1's effects. Treatment with Sephin1 in chronic EAE mice significantly delayed disease onset, reduced oligodendrocyte and axon loss, and diminished T cell presence in the CNS. nih.govoup.comnih.govhcplive.com This was correlated with a prolonged integrated stress response. nih.govoup.comnih.gov

In a study using a mutant SOD1 mouse model of ALS, oral treatment with Sephin1 at 5 mg/kg once a day prevented motor deficits, motor neuron loss, and molecular defects. apexbt.com Similarly, in a mouse model of Charcot-Marie-Tooth 1B, Sephin1 treatment prevented molecular, morphological, and motor defects. mdpi.comapexbt.com

Antiviral studies showed that Sephin1 at 50 µM could downregulate the replication of several viruses in cell culture, including human respiratory syncytial virus, measles virus, human adenovirus 5 virus, and human enterovirus D68. frontiersin.org However, it was found to be inactive against influenza virus and Japanese encephalitis virus. frontiersin.org

Data Table Example (Illustrative based on findings):

While specific numerical data points suitable for a comprehensive interactive table across all research areas were not consistently available in a format easily extractable and verifiable for a single table, the following illustrates how research findings on the impact of Sephin1 in different models could be presented in a tabular format:

| Disease Model (Mouse) | Sephin1 Treatment Outcome | Correlated Cellular/Molecular Effects | Source |

| EAE (MS model) | Delayed disease onset, reduced oligodendrocyte/axon loss. | Prolonged ISR, reduced CNS inflammation, diminished T cell presence. | nih.govoup.comnih.govhcplive.com |

| SOD1 (ALS model) | Prevented motor deficits, motor neuron loss, molecular defects. | (Associated with ISR modulation in initial studies) | mdpi.comapexbt.com |

| CMT1B | Prevented molecular, morphological, and motor defects. | (Associated with ISR modulation in initial studies) | mdpi.comapexbt.com |

| Prion Disease | Reduced PrPSc levels, prolonged survival. | Overcame ER stress. | mdpi.comnih.gov |

Note: The "Correlated Cellular/Molecular Effects" are based on reported associations in the cited studies. The primary mechanism of action of Sephin1 is still an area of active research, with some studies suggesting ISR-independent effects in certain contexts.

Structure

2D Structure

3D Structure

Propiedades

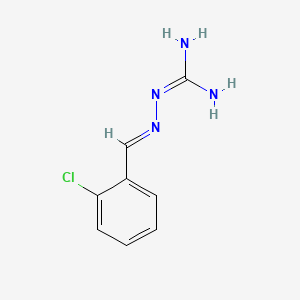

IUPAC Name |

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Sephin1 Action

The Integrated Stress Response and eIF2α Phosphorylation Homeostasis

The integrated stress response is a conserved cellular pathway activated by diverse stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER) (ER stress), amino acid deprivation, glucose deficiency, oxidative stress, and viral infection. mdpi.commdpi.comanygenes.comnih.govwikipedia.org The core of the ISR lies in the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. wikipedia.orgnih.govnih.gov

Canonical ISR Pathway and Regulatory Components

The ISR is initiated by the activation of one or more of four eIF2α kinases:

PERK (PKR-like ER kinase): Activated by ER stress. mdpi.comanygenes.comnih.govnih.gov

PKR (double-stranded RNA-dependent protein kinase): Activated by viral infection and double-stranded RNA. anygenes.comnih.govnih.gov

GCN2 (general control non-derepressible 2): Activated by amino acid deprivation. anygenes.comnih.govnih.govmdpi.com

HRI (heme-regulated eIF2α kinase): Activated by heme deficiency and other stresses. anygenes.comnih.govnih.gov

These kinases phosphorylate eIF2α, which is a subunit of the eIF2 complex. The eIF2 complex, in its GTP-bound form, normally binds to the initiator methionyl-tRNA (Met-tRNAi) to form the ternary complex (TC), which is essential for the initiation of mRNA translation. nih.govnih.govmdpi.com

The termination of the ISR and the recovery of global protein synthesis require the dephosphorylation of eIF2α. This dephosphorylation is primarily mediated by a complex formed by the catalytic subunit of protein phosphatase 1 (PP1c) and one of two regulatory subunits: PPP1R15A (also known as GADD34) or PPP1R15B (also known as CReP). mdpi.comwikipedia.orgcaymanchem.com

PPP1R15A (GADD34): This regulatory subunit is stress-inducible, with its expression often upregulated downstream of ATF4 activation during the ISR. mdpi.comanygenes.comcaymanchem.comnih.gov It acts as a negative feedback mechanism to terminate the ISR and restore protein synthesis. mdpi.comcaymanchem.com

PPP1R15B (CReP): This subunit is constitutively expressed and contributes to maintaining low basal levels of eIF2α phosphorylation in unstressed cells. wikipedia.orgcaymanchem.com

Role of eIF2α Phosphorylation in Cellular Adaptation and Survival

Phosphorylation of eIF2α leads to a rapid and significant reduction in global protein synthesis. anygenes.comnih.govnih.govoup.comnih.govoup.com This translational attenuation conserves cellular resources and reduces the burden of protein folding, particularly during ER stress. nih.govoup.com While global translation is repressed, the phosphorylation of eIF2α paradoxically leads to the preferential translation of certain mRNAs containing upstream open reading frames (uORFs), such as that encoding the activating transcription factor 4 (ATF4). mdpi.commdpi.comanygenes.comnih.govnih.govnih.gov

ATF4 is a key transcription factor that orchestrates the expression of a variety of genes involved in amino acid metabolism, oxidative stress resistance, and protein folding and degradation pathways, contributing to cellular adaptation and survival. mdpi.commdpi.comanygenes.comnih.gov The outcome of eIF2α phosphorylation can be either cellular adaptation and survival or, in cases of prolonged and unresolvable stress, the induction of apoptosis, often mediated by the transcription factor CHOP (C/EBP-homologous protein), which is also upregulated downstream of ATF4. mdpi.comanygenes.comnih.gov The duration and intensity of the stress signal, as well as the interplay between different stress response pathways, influence this cell fate decision. nih.govresearchgate.net

Studies have shown that eIF2α phosphorylation is crucial for promoting cell survival and adaptation to various insults, including glucose deficiency and exposure to certain toxins. nih.govresearchgate.netmolbiolcell.org

Sephin1's Proposed Primary Target: PPP1R15A (GADD34)-PP1c Complex

Sephin1 is reported to be a selective inhibitor of the protein phosphatase 1 (PP1) complex specifically regulated by PPP1R15A (GADD34). caymanchem.comnih.govoup.comnih.govoup.comapexbt.com By targeting this complex, Sephin1 is thought to prolong the phosphorylation of eIF2α and thereby enhance the integrated stress response. nih.govoup.comnih.govoup.comfrontiersin.orgnih.govresearchgate.netresearchgate.net

Inhibition of eIF2α Dephosphorylation by Sephin1

The primary proposed mechanism by which Sephin1 influences the ISR is by inhibiting the activity of the PPP1R15A (GADD34)-PP1c phosphatase complex. caymanchem.comnih.govoup.comnih.govoup.comapexbt.com This complex is responsible for dephosphorylating eIF2α, a step necessary for the termination of the ISR and the resumption of global protein synthesis. mdpi.comcaymanchem.comnih.govoup.comoup.comelifesciences.org By inhibiting GADD34-mediated dephosphorylation, Sephin1 leads to sustained levels of phosphorylated eIF2α (p-eIF2α). nih.govoup.comoup.comfrontiersin.org

Research using stressed primary oligodendrocyte cultures demonstrated that Sephin1 treatment prolonged eIF2α phosphorylation. nih.govoup.comoup.com Similarly, studies in HeLa cells treated with an ER stress inducer showed that Sephin1 prolonged eIF2α phosphorylation and delayed the recovery of translation. nih.govoup.comapexbt.com

However, it is worth noting that some studies have presented conflicting findings regarding the direct inhibitory effect of Sephin1 on the GADD34-PP1c complex in in vitro enzymatic assays. mdpi.com Despite these discrepancies, the observed effect of Sephin1 on prolonging eIF2α phosphorylation in cellular contexts is consistently reported. nih.govoup.comoup.comfrontiersin.org

Impact on Global Protein Synthesis and Selective Translation

By inhibiting the dephosphorylation of eIF2α, Sephin1 effectively prolongs the state of reduced global protein synthesis characteristic of the activated ISR. caymanchem.comnih.govoup.comapexbt.com This sustained translational attenuation can be protective under conditions of cellular stress by reducing the load on protein folding machinery and conserving energy resources. nih.govoup.com

Simultaneously, the prolonged eIF2α phosphorylation maintained by Sephin1 is expected to continue promoting the selective translation of specific mRNAs, including that of ATF4. mdpi.commdpi.comanygenes.comnih.govnih.govnih.gov This selective translation allows for the production of protective proteins that aid in cellular adaptation and recovery. nih.govoup.comnih.gov

Research findings support this dual impact. For example, studies have shown that Sephin1 treatment in stressed cells delays translational recovery. nih.govoup.comapexbt.com The balance between reduced global translation and enhanced selective translation of protective factors is a key aspect of how Sephin1 is thought to exert its effects during stress.

Modulation of Downstream ISR Effectors by Sephin1

The prolonged eIF2α phosphorylation induced by Sephin1 has downstream consequences on the expression and activity of key ISR effectors. As mentioned, the sustained phosphorylation of eIF2α leads to increased translation of ATF4. mdpi.commdpi.comanygenes.comnih.govnih.govnih.gov

ATF4, in turn, regulates the transcription of numerous genes involved in the stress response. mdpi.commdpi.comanygenes.comnih.gov One significant downstream target of ATF4 is CHOP (DDIT3). mdpi.comanygenes.comnih.gov While ATF4 generally promotes a pro-survival response, prolonged or severe stress, often associated with sustained CHOP expression, can lead to apoptosis. mdpi.comnih.gov

Studies investigating the effects of Sephin1 on downstream ISR effectors have shown modulation of proteins like CHOP and ATF4. For instance, in a mouse model of multiple sclerosis (EAE), Sephin1 treatment significantly reduced the expression of CHOP and ATF4 at both protein and mRNA levels in the early stages. nih.gov This suggests that by modulating the duration and intensity of the ISR through prolonged eIF2α phosphorylation, Sephin1 can influence the balance between pro-survival and pro-apoptotic pathways downstream of ATF4. nih.gov

The specific modulation of downstream effectors by Sephin1 can vary depending on the cell type, the nature and duration of the stress, and the experimental context. However, the central theme is that by impacting eIF2α phosphorylation homeostasis, Sephin1 alters the downstream transcriptional and translational programs controlled by the ISR.

Regulation of Activating Transcription Factor 4 (ATF4) Expression

ATF4 is a key transcriptional regulator within the ISR, promoting the expression of genes involved in restoring cellular homeostasis. embopress.orgresearchgate.net Sephin1 has been shown to enhance ATF4 expression in certain cellular contexts. For instance, treatment with Sephin1 increased ATF4 protein and mRNA levels in CT215 beta-cells treated with thapsigargin, an ER stress inducer. researchgate.net Similarly, administration of Sephin1 in Akita mice improved glucose metabolism and increased ATF4 expression in pancreatic islets. researchgate.net

However, the relationship between Sephin1 and ATF4 expression is not always straightforward and can be context-dependent. In some experimental paradigms, such as NMDA-induced excitotoxicity, while NMDA receptor overactivation led to delayed peIF2α dephosphorylation, this occurred in the absence of ATF4 expression, suggesting an ISR-independent mechanism in this specific context. mdpi.comnih.govresearchgate.net

Attenuation of C/EBP-Homologous Protein (CHOP) Expression and Apoptosis

C/EBP-Homologous Protein (CHOP), also known as DDIT3, is a transcription factor induced downstream of ATF4 during the ISR. oup.comnih.gov While initially part of an adaptive response, prolonged accumulation of CHOP can lead to apoptosis. oup.comnih.gov Sephin1 has been observed to attenuate the expression of CHOP. oup.comnih.gov In experimental autoimmune encephalomyelitis (EAE) models, Sephin1 treatment significantly reduced the expression of CHOP at both protein and mRNA levels compared to vehicle-treated samples. oup.comnih.gov This attenuation of CHOP expression is consistent with Sephin1's potential to preserve cell viability by modulating the ISR pathway. oup.comnih.gov

Furthermore, Sephin1 has been shown to suppress ER stress-induced cell death, a process often mediated by CHOP. researchgate.netresearchgate.net Studies have indicated that Sephin1 can reduce intracellular CHOP levels by promoting its phosphorylation at Ser30, which targets it for proteasomal degradation. researchgate.netresearchgate.net This mechanism involves the activation of AMPK, which phosphorylates CHOP, and Sephin1's ability to increase phosphorylated AMPK levels. researchgate.netresearchgate.net Sephin1 also markedly suppressed the nuclear translocation of CHOP, which is required for its function as a transcription factor to induce cell death-related genes. researchgate.netresearchgate.net

Alternative and Context-Dependent Mechanisms of Sephin1 Activity

Beyond its interaction with the canonical ISR pathway, research suggests that Sephin1 may exert its protective effects through alternative or context-dependent mechanisms.

Integrated Stress Response-Independent Neuroprotection

Several studies highlight that Sephin1 can provide neuroprotection independently of the ISR, particularly in the context of excitotoxicity. mdpi.comnih.govresearchgate.netresearchgate.net Unlike its effects on ER stress, Sephin1 strongly attenuates neuronal death induced by NMDA receptor overactivation but is ineffective against ER stress-induced neuronal death. mdpi.comnih.govresearchgate.netresearchgate.net This suggests a distinct mechanism of action in preventing excitotoxic neuronal loss. mdpi.comnih.govresearchgate.net

Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Signaling

Sephin1 has been shown to modulate NMDA receptor signaling, which plays a crucial role in excitotoxicity. mdpi.comnih.govresearchgate.netdntb.gov.ua Studies indicate that Sephin1 can partially but significantly reduce the increase in cytosolic Ca2+ triggered by NMDA receptor overactivation. mdpi.comnih.govresearchgate.net This reduction in intracellular calcium influx is considered a key factor in the neuroprotective effects of Sephin1 against excitotoxicity, operating independently of the ISR. mdpi.comnih.govresearchgate.net

Influence on Calpain Activity

Calpains are calcium-activated proteases that are significantly involved in ischemic and excitotoxic neuronal damage. mdpi.comnih.gov The reduction in NMDA-induced cytosolic Ca2+ overload by Sephin1 leads to a complete inhibition of subsequent calpain activation. mdpi.comnih.govresearchgate.netsmolecule.com This inhibition of calpain activity is a shared anti-excitotoxic property of Sephin1 and its derivative guanabenz (B1672423), further supporting an ISR-independent neuroprotective mechanism. mdpi.comnih.govresearchgate.net

Potential Inhibition of Protein Phosphatase 2A (PP2A) Holoenzyme Formation

Recent research suggests that Sephin1 may also exert its effects by inhibiting the formation of the Protein Phosphatase 2A (PP2A) holoenzyme. nih.govresearchgate.netresearchgate.netdntb.gov.ua PP2A is a crucial serine/threonine phosphatase involved in various cellular processes, including the regulation of signal transduction pathways. cellsignal.com Specifically, Sephin1 has been found to inhibit the formation of the PP2A holoenzyme with the PP2A subunit B isoform delta. researchgate.netresearchgate.net This inhibition of PP2A holoenzyme formation has been proposed as a molecular target of Sephin1, contributing to its ability to suppress ER stress-induced cell death by affecting pathways like the phosphorylation and degradation of CHOP via AMPK. researchgate.netresearchgate.netresearchgate.net This proposed mechanism provides an alternative explanation for Sephin1's effects, particularly in the context of ER stress, and may help reconcile conflicting reports regarding its primary target. nih.gov

Attenuation of IRE1α Branch of Unfolded Protein Response

Sephin1, also known as Icerguastat, is a chemical compound that has been investigated for its effects on the unfolded protein response (UPR), particularly its influence on the IRE1α branch. The UPR is a critical cellular signaling pathway activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen, a condition referred to as ER stress. The IRE1α branch is one of the three main signaling pathways of the UPR, alongside the PERK and ATF6 branches. mdpi.commdpi.com Upon activation by ER stress, IRE1α, an ER-resident transmembrane protein, undergoes dimerization and autophosphorylation, which in turn activates its endoribonuclease (RNase) activity. mdpi.combio-techne.comnih.gov The primary and most well-characterized function of activated IRE1α RNase is the unconventional splicing of the mRNA encoding the transcription factor XBP1. bio-techne.comnih.gov This splicing event removes a 26-nucleotide intron, resulting in a frameshift and the production of the active, spliced form of XBP1 (XBP1s). mdpi.combio-techne.com XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and lipid metabolism, aiming to restore ER homeostasis. mdpi.combio-techne.com Beyond XBP1 splicing, IRE1α RNase activity can also lead to the degradation of certain mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), which can alleviate the protein load on the ER and, under prolonged stress, contribute to apoptosis. mdpi.combio-techne.comnih.gov

Research indicates that Sephin1 attenuates the IRE1 branch of the UPR. researchgate.netelifesciences.orgresearchgate.net This effect has been observed in various cellular contexts, including in cells exposed to tunicamycin (B1663573), a compound known to induce ER stress by inhibiting N-linked glycosylation. elifesciences.org Studies have shown that Sephin1 can reduce the overexpression of several UPR genes, including those associated with the IRE1α pathway. nih.gov For instance, in one study, Sephin1 treatment decreased the expression of IRE1α itself. nih.gov

While early investigations suggested that Sephin1 exerted its protective effects primarily by interfering with the dephosphorylation of eIF2α, a key event in the PERK branch of the UPR, more recent evidence challenges this view. researchgate.netelifesciences.orgnih.gov Sephin1 was initially proposed to inhibit the protein phosphatase 1 (PP1)-PPP1R15A (GADD34) holophosphatase complex, which is responsible for dephosphorylating eIF2α. nih.govoup.comfrontiersin.orgtandfonline.comnih.gov However, in vitro experiments have shown that Sephin1 does not directly affect the stability of the PP1-PPP1R15A complex or substrate-specific eIF2α-P dephosphorylation. researchgate.netelifesciences.orgnih.gov Furthermore, eIF2α-P dephosphorylation was observed to progress normally in Sephin1-treated cells. researchgate.netelifesciences.org

These findings suggest that Sephin1's attenuation of the IRE1α branch occurs through mechanisms independent of eIF2α dephosphorylation and the integrated stress response (ISR). researchgate.netelifesciences.orgresearchgate.net The precise molecular mechanism by which Sephin1 specifically attenuates the IRE1α pathway, distinct from its purported effects on eIF2α phosphorylation, is an area of ongoing research. However, the observed reduction in IRE1α expression and the attenuation of IRE1α-dependent gene expression highlight a direct or indirect inhibitory effect of Sephin1 on this specific UPR branch. researchgate.netnih.gov

Detailed research findings regarding the impact of Sephin1 on IRE1α pathway markers are summarized in the table below:

| UPR Gene/Protein | Effect of Sephin1 Treatment | Observed Change (%) | Statistical Significance (p-value) | Reference |

| IRE1α expression | Decreased | 31% | 0.0946 | nih.gov |

| Edem1 expression | Reduced overexpression | 28% | Not specified | nih.gov |

| Dnajb9 expression | Reduced overexpression | 34% | Not specified | nih.gov |

| Hsp5 expression | Reduced overexpression | 45% | Not specified | nih.gov |

| CHOP expression | Reduced overexpression | 48% | Not specified | nih.gov |

| XBP1 splicing | Attenuated | Not specified | Not specified | elifesciences.org |

Note: The data presented in this table are derived from specific research studies and may vary depending on the experimental model and conditions used.

The attenuation of the IRE1α branch by Sephin1, independent of its effects on eIF2α dephosphorylation, suggests a more complex modulation of the UPR than initially understood. This selective action on the IRE1α pathway could contribute to the observed protective effects of Sephin1 in various disease models where ER stress plays a significant role. oup.comnih.gov Further research is needed to fully elucidate the molecular targets and mechanisms by which Sephin1 specifically impacts IRE1α signaling.

Preclinical Therapeutic Efficacy of Sephin1 in Disease Models

Neurodegenerative Diseases

Preclinical studies have investigated the potential of Sephin1 in the context of neurodegenerative diseases, focusing on its impact on key pathological features.

Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model to study the consequences of autoimmune central nervous system (CNS) inflammation and evaluate potential treatments for Multiple Sclerosis (MS). nih.govoup.com Sephin1 has been extensively studied in this model.

Sephin1 treatment has shown significant neuroprotective effects on oligodendrocytes and myelin in EAE models. Treatment of chronic EAE mice with Sephin1 significantly delays disease onset, which correlates with diminished oligodendrocyte and myelin loss. nih.govoup.com Sephin1 protects mature oligodendrocytes against inflammation in the EAE model. elifesciences.orgresearchgate.net It has been demonstrated that Sephin1 treatment preserves oligodendrocyte viability in the early stage of EAE by modulating the integrated stress response (ISR) pathway. oup.com Furthermore, Sephin1 treatment has been shown to increase the levels of myelin proteins. oup.com Prolonging the ISR through Sephin1 treatment or mutating GADD34 protects remyelinating oligodendrocytes and increases the level of remyelination. researchgate.net Sephin1 treatment enhances remyelination after inflammatory demyelination. elifesciences.orgresearchgate.netbiorxiv.org

In addition to its effects on myelin and oligodendrocytes, Sephin1 treatment in EAE models is associated with the preservation of axonal integrity. Sephin1 treatment of chronic EAE mice correlates with diminished axon loss. nih.govoup.com Studies have shown that Sephin1 reduces axon loss at PID 17 in EAE. oup.com While axon damage accumulated at the end of the disease course in one study, Sephin1 demonstrated protective effects on axons at earlier time points. oup.com

Sephin1 has been observed to modulate inflammatory responses within the CNS in EAE models. Sephin1 treatment reduces the number of inflammatory CD3+ T cells and inflammatory cytokine production within the CNS. nih.govoup.commultiplesclerosisnewstoday.com Hematoxylin and eosin (B541160) staining showed that Sephin1 treatment reduced inflammatory cell infiltration into the spinal cords at PID 17. nih.gov Findings indicate that Sephin1 treatment reduces the presence of pro-inflammatory cytokines in the CNS during the earlier phases of EAE, which correlates with its effect on T cell infiltration. oup.com Importantly, Sephin1 does not appear to affect the peripheral immune response. nih.govoup.com Evidence suggests that the beneficial effects of Sephin1 are likely due to protection of the CNS and are not attributed to the infiltrating T cells. nih.govoup.com

Below is a summary of key findings regarding Sephin1's effects in EAE models:

| Effect | Observation in EAE Models | Supporting Snippets |

| Delayed Disease Onset | Significantly delays clinical disease onset. | nih.govoup.com |

| Reduced Oligodendrocyte Loss | Correlates with diminished oligodendrocyte loss. | nih.govoup.com |

| Reduced Myelin Loss | Correlates with diminished myelin loss and increased myelin protein levels. | nih.govoup.comoup.com |

| Enhanced Remyelination | Promotes remyelination after inflammatory demyelination. | elifesciences.orgresearchgate.netbiorxiv.org |

| Reduced Axon Loss | Correlates with diminished axon loss, particularly at earlier stages. | nih.govoup.comoup.com |

| Reduced CNS Inflammatory Cells (CD3+ T cells) | Reduces the number of inflammatory CD3+ T cells in the CNS. | nih.govoup.commultiplesclerosisnewstoday.com |

| Reduced CNS Inflammatory Cytokines | Reduces inflammatory cytokine production within the CNS, especially in earlier phases. | nih.govoup.comoup.commultiplesclerosisnewstoday.com |

| No significant effect on Peripheral Immune Response | Does not affect the peripheral immune response. | nih.govoup.com |

| CNS Protection Mechanism | Beneficial effects are likely due to direct protection of the CNS. | nih.govoup.com |

Studies have explored the potential benefits of combining Sephin1 with existing MS therapies, such as Interferon-β (IFN-β). The combination of Sephin1 and IFN-β provides additive therapeutic benefit on EAE. nih.govoup.comelifesciences.orgresearchgate.net Combining Sephin1 with the anti-inflammatory MS drug IFN-β resulted in an additive effect in alleviating EAE in mouse models. elifesciences.org A more dramatic decrease in clinical disease development was observed with the combination treatment compared to IFN-β alone. oup.com

Modulation of Central Nervous System (CNS) Inflammatory Responses

Amyotrophic Lateral Sclerosis (ALS) Models

Sephin1 has also been investigated for its therapeutic potential in models of Amyotrophic Lateral Sclerosis (ALS). Chronic administration of Sephin1 showed protective effects in the SOD1G93A mouse model of familial ALS. researchgate.netnih.govmdpi.com Sephin1 ameliorates mouse models of ALS. mdpi.com While some studies indicate promising therapeutic effects of Sephin1 in ALS models, it has been suggested that these outcomes might be mediated through mechanisms independent of PERK modulation in certain contexts. nih.gov Sephin1 is currently being evaluated in a clinical trial for ALS. unisr.it

Impact on Motor Deficits and Motor Neuron Survival

Preclinical studies have investigated the impact of Sephin1 on motor deficits and motor neuron survival, particularly in models of amyotrophic lateral sclerosis (ALS). In mouse models expressing mutant superoxide (B77818) dismutase 1 (SOD1), a common genetic cause of familial ALS, Sephin1 treatment has been shown to prevent motor deficits and motor neuron loss. nih.govapexbt.com Specifically, oral administration of Sephin1 at a dose of 5 mg/kg once daily was reported to prevent these neurological impairments in SOD1 mutant mice. apexbt.com

Effects on Proteostasis and Misfolded Protein Accumulation

A key aspect of Sephin1's therapeutic potential lies in its ability to modulate proteostasis, the cellular process responsible for maintaining protein health, and to mitigate the accumulation of misfolded proteins. By selectively inhibiting PPP1R15A, Sephin1 prolongs the phosphorylation of eIF2α, which leads to a transient reduction in global protein synthesis. nih.govapexbt.com This translational attenuation is a core component of the ISR and helps prevent the further accumulation of misfolded proteins within the endoplasmic reticulum (ER) and other cellular compartments. apexbt.comnih.govmdpi.com

Studies have shown that Sephin1 can rescue cells from cytotoxic ER stress induced by agents like tunicamycin (B1663573), a known inducer of ER stress, in wild-type cells. apexbt.com This protective effect was dependent on the presence of functional PPP1R15A, as Sephin1 did not provide protection in PPP1R15A mutant cells, confirming that its action is mediated through the inhibition of this phosphatase subunit. apexbt.com Furthermore, Sephin1 has been shown to prevent the cellular defects caused by misfolding-prone myelin protein zero (MPZ) mutants in both ex vivo and in vivo models, demonstrating its efficacy in addressing protein misfolding related to specific disease contexts. nih.gov The correction of proteostasis defects is recognized as a promising therapeutic strategy for a broad range of diseases characterized by the accumulation of misfolded proteins. nih.govmdpi.comunimore.it

TDP-43 Mislocalization and Oxidative Stress Biomarkers

Dysregulation of the protein TDP-43 and increased oxidative stress are significant pathological features in several neurodegenerative diseases, including ALS. biorxiv.orgnih.govresearchgate.netbiorxiv.org While preclinical studies directly linking Sephin1 to TDP-43 mislocalization and oxidative stress biomarkers in animal models are less extensively detailed in the provided snippets, a Phase 2a clinical study investigating IFB-088 (Sephin1) in bulbar-onset ALS patients provided biomarker evidence supporting the preclinical hypotheses. reportablenews.com This study indicated that IFB-088 treatment engaged oxidative stress pathways and showed efficacy on pathological markers, including TDP-43 mislocalization and oxidative stress. reportablenews.com This suggests that Sephin1's mechanism of enhancing the ISR may indirectly or directly influence pathways involved in mitigating TDP-43 pathology and oxidative damage, validating the relevance of these targets in the context of Sephin1's therapeutic application. Oxidative stress itself has been shown to trigger TDP-43 mislocalization. researchgate.net

Charcot-Marie-Tooth (CMT) Disease Models

Sephin1 has demonstrated significant preclinical efficacy in models of Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies. nih.gov Specifically, studies in mouse models of Charcot-Marie-Tooth type 1B (CMT1B), caused by mutations in the myelin protein zero (MPZ) gene, have shown that Sephin1 treatment ameliorates the disease phenotype. mdpi.comnih.govnih.govbmj.comuhasselt.beresearchgate.net

Sephin1 has been shown to prevent the motor, morphological, and molecular defects observed in CMT1B mouse models, including the S63del and R98C Mpz models. mdpi.comnih.govbmj.comuhasselt.beresearchgate.netmdpi.com Oral administration of Sephin1 to transgenic Mpz S63del mice resulted in a complete rescue of molecular defects (indicated by reduced ER stress markers), morphological defects (restored myelin thickness), and motor deficits. bmj.com The positive results in CMT1B models suggest that modulating the UPR and proteostasis with Sephin1 holds promise for treating demyelinating neuropathies linked to protein misfolding in Schwann cells. uhasselt.beresearchgate.net Sephin1 is also currently being evaluated in CMT1A rodent models, the most common form of CMT. mdpi.comuhasselt.benih.gov

Improvements in Myelin Morphology and Function

In CMT1B mouse models, where myelin defects are a hallmark of the disease, Sephin1 treatment has been shown to improve myelin morphology. nih.govplos.orgmedchemexpress.com Specifically, in the Mpz S63del model, Sephin1 treatment was reported to rescue myelin thickness, a key indicator of successful myelination. bmj.com The prevention of morphological defects in these models by Sephin1 further underscores its potential to restore proper myelin structure and function in demyelinating neuropathies. mdpi.comnih.gov Research on other UPR pathway modulators, such as the activation of XBP1s, has also shown improvements in neurophysiological and morphological parameters in CMT1B mouse models, supporting the broader concept of targeting proteostasis for therapeutic benefit in these conditions. researchgate.net

Prion Disease Models

Sephin1 has also shown preclinical efficacy in models of prion diseases, a group of fatal neurodegenerative disorders characterized by the misfolding and aggregation of the prion protein (PrP). bmj.comresearchgate.net Studies have demonstrated that Sephin1 can reduce prion infection in both cell-based and animal models. nih.gov

Spastic Ataxia Type 5 (SPAX5) Models

Spastic Ataxia Type 5 (SPAX5) is a severe neurodegenerative disorder linked to mutations in the AFG3L2 gene, which encodes a mitochondrial protease critical for protein quality control. Deficiency in AFG3L2 leads to the accumulation of mitochondrial proteins and subsequent mitochondrial dysfunction. Preclinical studies utilizing Afg3l2-/- mouse models and fibroblasts from SPAX5 patients have investigated the therapeutic potential of Sephin1 in ameliorating the pathological hallmarks of this disease. nih.govresearchgate.netunisr.itoup.comoup.com

Research indicates that mitochondrial proteotoxicity in the absence or mutation of AFG3L2 activates a specific integrated stress response (ISR) pathway mediated by OMA1, DELE1, and HRI. nih.govresearchgate.netunisr.itoup.comoup.com OMA1 is a stress-sensitive protease located in the inner mitochondrial membrane that becomes overactivated in SPAX5. nih.govresearchgate.netoup.com Upon mitochondrial stress, OMA1 cleaves the inner mitochondrial membrane protein DELE1. nih.govresearchgate.netnih.govmedchemexpress.comwikipedia.orguniprot.orgresearchgate.netuniprot.orgwindows.net The processed form of DELE1 then translocates to the cytosol, where it activates the cytosolic kinase HRI (heme-regulated initiation factor 2α kinase). nih.govresearchgate.netmedchemexpress.comuniprot.orgresearchgate.netuniprot.orgwindows.net HRI activation leads to the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), a key event in initiating the integrated stress response. nih.govresearchgate.netuniprot.orgresearchgate.netuniprot.orgwindows.netashpublications.orgthermofisher.comsinobiological.comsigmaaldrich.comnih.govuniprot.orgpnas.org

Sephin1 is known to selectively inhibit the stress-induced eIF2α phosphatase GADD34 (encoded by Ppp1r15a). nih.govresearchgate.netoup.comoup.com By inhibiting GADD34, Sephin1 prolongs the phosphorylation of eIF2α, thereby potentiating and sustaining the adaptive integrated stress response initiated by the OMA1-DELE1-HRI pathway in stressed cells. nih.govresearchgate.netoup.comoup.com This pharmacological potentiation of the ISR via Sephin1 has been shown to be beneficial in the context of SPAX5. nih.govresearchgate.netoup.comoup.com

Activation of OMA1-DELE1-HRI Response

Antiviral Applications of Sephin1

Sephin1 has also been investigated for its potential antiviral properties in cell culture models against a range of RNA and DNA viruses. nih.govnih.govnih.govpasteur.frontosight.ai

Efficacy Against RNA and DNA Viruses in Cell Culture

Studies have provided evidence that Sephin1 treatment can downregulate the replication of several viruses in vitro. nih.govnih.govpasteur.frcore.ac.ukfrontiersin.orgresearchgate.net This broad-spectrum activity has been observed against both RNA and DNA viruses belonging to phylogenetically distant families. nih.govnih.govpasteur.frcore.ac.ukfrontiersin.orgresearchgate.net Examples of viruses whose replication was inhibited by Sephin1 in cell culture include human respiratory syncytial virus, measles virus, human adenovirus 5, human enterovirus D68, human cytomegalovirus, and rabbit myxoma virus. nih.govnih.govpasteur.frcore.ac.ukfrontiersin.org

Correlation with eIF2α Phosphorylation Levels in Viral Infections

The proposed mechanism for Sephin1's antiviral activity is its ability to increase the levels of eIF2α phosphorylation by inhibiting the protein phosphatase 1-GADD34 complex. nih.govnih.govpasteur.frcore.ac.ukfrontiersin.org Phosphorylation of eIF2α is a well-established cellular antiviral pathway that generally leads to a decrease in global protein synthesis, thereby limiting viral protein production. uniprot.orgpnas.orgnih.govnih.govpasteur.frcore.ac.ukfrontiersin.orgresearchgate.netasm.org Sephin1 has been shown to increase phosphorylated eIF2α levels in cells exposed to a PKR agonist, which activates an eIF2α kinase. nih.govnih.govpasteur.frcore.ac.ukfrontiersin.org

However, research indicates that in virus-infected cells, the levels of phosphorylated eIF2α did not consistently correlate with the observed inhibition of virus replication by Sephin1. nih.govnih.govpasteur.frcore.ac.ukfrontiersin.org This suggests that while potentiation of eIF2α phosphorylation may contribute to its antiviral effects, Sephin1 might also exert its activity through additional or alternative mechanisms in the context of viral infection. researchgate.net

Other Therapeutic Avenues

Renal Tubular Cell Protection in Endoplasmic Reticulum Stress

Sephin1 has demonstrated preclinical efficacy in protecting renal tubular cells from endoplasmic reticulum (ER) stress. Studies utilizing an animal model of ER stress induced by tunicamycin have shown that Sephin1 significantly suppressed renal tubular cell death. researchgate.netresearchgate.netnih.gov This protective effect was observed alongside a marked suppression of the nuclear translocation of CHOP researchgate.netresearchgate.netnih.gov. CHOP is a key factor in the ER stress-induced cell death pathway, requiring nuclear translocation to function as a transcription factor and upregulate cell death-related genes. researchgate.netresearchgate.netnih.gov

Further investigation into the molecular mechanisms in human renal tubular epithelial cells (HK-2 cells) subjected to tunicamycin-induced ER stress revealed that Sephin1 reduced intracellular CHOP levels. researchgate.netnih.gov This reduction was attributed to the promotion of CHOP phosphorylation at Ser30, which subsequently led to protein degradation via the ubiquitin-proteasome system (UPS). researchgate.netnih.gov Phosphorylated CHOP is generated by activated AMPK (Thr172-phosphorylated), and Sephin1 was found to increase phosphorylated AMPK levels. researchgate.netnih.gov Activated AMPK is typically inactivated by PP2A through dephosphorylation of its Thr172. researchgate.netnih.gov Sephin1 inhibits the formation of the PP2A holoenzyme with the PP2A subunit B isoform delta, suggesting that the inhibition of PP2A holoenzyme formation is a molecular target of Sephin1 in this context. researchgate.netnih.gov

In a mouse model of tunicamycin-induced acute kidney injury, Sephin1 treatment resulted in improved survival, protection of tubular epithelial cells, and preservation of renal function. nih.gov These findings suggest that Sephin1 holds potential as a therapeutic agent for conditions involving renal dysfunction where cell death is a central pathophysiological component. nih.gov

| Model System | Inducing Agent | Observed Effect | Key Mechanism | Source |

| Animal model of ER stress (likely mouse) | Tunicamycin | Suppressed renal tubular cell death | Suppressed nuclear translocation of CHOP | researchgate.netresearchgate.netnih.gov |

| Human renal tubular epithelial cells (HK-2) | Tunicamycin | Reduced intracellular CHOP levels | Promoted CHOP phosphorylation and degradation via UPS; Increased phosphorylated AMPK; Inhibited PP2A holoenzyme formation | researchgate.netnih.gov |

| Mouse model of tunicamycin-induced acute kidney injury | Tunicamycin | Improved survival, protected tubular cells, preserved renal function | Linked to inhibition of cell death | nih.gov |

Methodological Approaches and Critical Assessments in Sephin1 Research

In Vitro Systems for Elucidating Sephin1 Mechanisms

In vitro studies using various cell culture models and biochemical assays have been instrumental in dissecting the molecular mechanisms by which Sephin1 exerts its effects. These systems allow for controlled environments to investigate Sephin1's direct interactions and downstream signaling events.

Cell Culture Models

A range of cell culture models has been utilized to study Sephin1's impact on cellular processes, particularly those related to endoplasmic reticulum (ER) stress and protein homeostasis. Primary oligodendrocytes have been used to demonstrate that Sephin1 can protect these cells from ER stress-induced death fishersci.ca. Neuronal cell lines, such as NSC34 motor neuron-like cells and SH-SY5Y cells, along with primary cortical neurons, have been extensively employed to investigate Sephin1's effects in the context of neurodegenerative disease models, including those involving protein misfolding and ER stress ontosight.aifishersci.caciteab.comuni.lunih.govciteab.com. These studies have shown that Sephin1 can improve cell survival in these models uni.luciteab.com. HeLa cells and HEK293T cells have also been used to study Sephin1's mechanism, particularly its influence on eIF2α phosphorylation and global protein synthesis fishersci.caguidetopharmacology.orgnih.gov. The use of diverse cell types allows researchers to assess the generalizability of Sephin1's effects and its specific relevance to different cell populations affected in various diseases.

Biochemical Assays for Phosphatase Activity and Protein Interactions

Biochemical assays have been crucial for confirming Sephin1's primary mechanism of action: the inhibition of the PP1/GADD34 phosphatase complex. Assays measuring phosphatase activity, although not always detailed in the snippets regarding specific substrates, have demonstrated that Sephin1 effectively inhibits the dephosphorylation of eIF2α by the PP1/GADD34 complex fishersci.caontosight.aifishersci.caciteab.comuni.luciteab.comguidetopharmacology.orgnih.govnih.govnih.gov. This inhibition leads to sustained phosphorylation of eIF2α, a key event in activating the ISR and downregulating global protein synthesis while selectively promoting the translation of stress-response genes. Protein interaction assays, such as binding assays, have provided evidence that Sephin1 achieves this inhibition by binding to the regulatory subunit GADD34, thereby disrupting the function of the PP1/GADD34 holoenzyme nih.govwikipedia.org. These biochemical approaches provide direct evidence for Sephin1's molecular target and its immediate downstream effect on phosphatase activity.

In Vivo Animal Models for Therapeutic Evaluation

In vivo studies using animal models have been essential for evaluating the therapeutic potential of Sephin1 in more complex biological systems and disease contexts. These models allow for the assessment of Sephin1's effects on disease progression, pathology, and behavioral outcomes.

Induced Disease Models

Induced disease models have also been employed to investigate Sephin1's therapeutic effects in specific pathological conditions. The Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for Multiple Sclerosis (MS), has been utilized to assess Sephin1's impact on neuroinflammation and demyelination fishersci.caontosight.aiciteab.comresearchgate.net. Studies using the EAE model have demonstrated that Sephin1 treatment can ameliorate disease severity, reduce inflammation, and decrease demyelination, suggesting its potential therapeutic application in inflammatory demyelinating diseases fishersci.caontosight.aiciteab.comresearchgate.net. These models provide valuable insights into Sephin1's ability to modulate complex pathological processes in a living organism.

Challenges and Controversies in Mechanistic Elucidation

Despite significant progress in understanding Sephin1's mechanism, particularly its role as a selective inhibitor of the PP1/GADD34 complex and its impact on the ISR, certain challenges and areas for further investigation exist. While the primary target appears well-established nih.govnih.govwikipedia.org, fully delineating all downstream consequences of sustained eIF2α phosphorylation and ISR activation in various cell types and disease contexts remains an ongoing effort. The complexity of the ISR, which can promote both survival and death depending on the duration and severity of stress, introduces nuances in predicting the precise outcomes of its modulation by Sephin1. Furthermore, while Sephin1 is described as a selective inhibitor of the PP1/GADD34 complex nih.gov, the potential for off-target effects on other phosphatases or signaling pathways, especially at higher concentrations or with chronic administration, warrants continued investigation. Fully understanding the therapeutic window and potential limitations of targeting the ISR with Sephin1 in complex human diseases represents a key challenge in translating these research findings into clinical applications.

Discrepancies in PPP1R15A/GADD34 Inhibition and eIF2α Dephosphorylation

Initial studies proposed that Sephin1 acts as a selective inhibitor of the PP1-PPP1R15A (GADD34) complex, thereby prolonging the phosphorylation of eIF2α. researchgate.netnih.govfrontiersin.org Phosphorylation of eIF2α is a key event in the integrated stress response (ISR), leading to a reduction in global protein synthesis and the selective translation of certain stress-responsive genes. researchgate.netnih.gov This mechanism was thought to contribute to Sephin1's protective effects in various disease models. nih.govbiorxiv.org

However, subsequent research has presented conflicting evidence regarding Sephin1's direct inhibitory effect on the PP1-GADD34 complex and eIF2α dephosphorylation. Some studies have shown that Sephin1, as well as its parent compound guanabenz (B1672423), did not inhibit the association between the PP1 catalytic subunit and GADD34 in in vitro enzymatic assays. mdpi.comresearchgate.net Furthermore, these compounds reportedly did not interfere with substrate-specific dephosphorylation in such assays. mdpi.comresearchgate.net A Bio-Layer Interferometry assay designed to directly measure the affinity between GADD34 and PP1 also indicated that Sephin1 was inert. mdpi.comresearchgate.net Kinase shut-off experiments in cells treated with Sephin1 showed that eIF2α-P dephosphorylation progressed normally, further challenging the hypothesis that Sephin1 directly inhibits GADD34-mediated dephosphorylation. mdpi.comresearchgate.net

These discrepancies suggest that Sephin1's effects on eIF2α phosphorylation might be indirect or context-dependent, and its primary mechanism of action may not solely rely on inhibiting the PP1-GADD34 complex. frontiersin.orgmdpi.comresearchgate.net

Integrated Stress Response-Dependent vs. Independent Effects of Sephin1

The initial understanding of Sephin1's mechanism centered on its purported ability to enhance the integrated stress response (ISR) by inhibiting eIF2α dephosphorylation. nih.govnih.gov This enhancement of the ISR was believed to contribute to its protective effects against various cellular stresses, such as those encountered in neurodegenerative diseases. nih.govnih.govbiorxiv.org

However, research has also revealed ISR-independent effects of Sephin1. For instance, studies investigating Sephin1's effects on excitotoxicity induced by N-methyl-D-aspartic acid (NMDA) receptor overactivation found that Sephin1 strongly attenuated NMDA-induced neuronal death. mdpi.comnih.govresearchgate.netnih.gov Interestingly, this neuroprotective effect occurred independently of the ISR, as indicated by the absence of activating transcription factor 4 (ATF4) involvement and the ineffectiveness of Sephin1 against endoplasmic reticulum (ER) stress-induced neuronal death, a condition typically ameliorated by ISR activation. mdpi.comnih.govresearchgate.netnih.gov Both Sephin1 and guanabenz were found to partially reduce the NMDA-induced increase in cytosolic Ca2+, leading to the inhibition of subsequent calpain activation, suggesting a shared anti-excitotoxic property unrelated to the ISR. mdpi.comnih.govresearchgate.netnih.gov

These findings highlight that while Sephin1 may influence the ISR under certain conditions, it also possesses significant biological activities that are independent of this pathway. mdpi.comnih.govresearchgate.netnih.gov The specific context of cellular stress and the experimental model used appear to influence whether Sephin1's effects are primarily ISR-dependent or independent.

Comparative Analysis with Analogous Compounds (e.g., Guanabenz)

Sephin1 is a derivative of guanabenz, an established alpha-2 adrenergic receptor agonist historically used as an antihypertensive drug. mdpi.comnih.govwikipedia.orgnih.govasm.org Comparing Sephin1 with guanabenz provides valuable insights into their shared and distinct pharmacological profiles.

Similarities and Differences in Biological Activity

Structurally, Sephin1 is effectively a mono-chlorinated version of guanabenz. biorxiv.org Despite this close structural relationship, key differences in their biological activities have been observed. Both compounds have been investigated for their potential in treating protein misfolding diseases and their effects on the ISR and eIF2α phosphorylation. nih.govfrontiersin.orgmdpi.combiorxiv.orgasm.orgelifesciences.org

While early studies suggested that both guanabenz and Sephin1 inhibited eIF2α dephosphorylation by interfering with the PP1-GADD34 complex, later research challenged this direct inhibitory mechanism for both compounds in in vitro assays. frontiersin.orgmdpi.comresearchgate.netelifesciences.org

Interestingly, both Sephin1 and guanabenz have demonstrated shared anti-excitotoxic properties. mdpi.comnih.govresearchgate.netnih.gov They were both shown to attenuate NMDA-induced neuronal death and reduce the associated cytosolic Ca2+ increase and calpain activation, effects that appeared to be independent of the ISR. mdpi.comnih.govresearchgate.netnih.gov

However, a significant difference lies in their effects on ER stress-induced neuronal death. While guanabenz was reported to reduce ER stress-induced neuronal death, Sephin1 did not show this protective effect in the same experimental setting. mdpi.comnih.govresearchgate.netresearchgate.net This suggests that despite their structural similarity and shared anti-excitotoxic action, their interaction with ER stress pathways may differ.

Another notable difference is their activity as allosteric modulators of acid-sensing ion channel 3 (ASIC3). Both guanabenz and Sephin1 were found to activate rASIC3 at neutral pH and potentiate its activation in response to mild acidosis. biorxiv.orgresearchgate.netnih.gov However, their efficacy and potency in modulating rASIC3 varied, with guanabenz generally appearing more potent than Sephin1 in these assays. researchgate.netnih.gov

The following table summarizes some of the observed similarities and differences in the biological activities of Sephin1 and Guanabenz:

| Biological Activity | Sephin1 | Guanabenz | Notes |

| eIF2α Dephosphorylation Inhibition | Conflicting reports; likely indirect | Conflicting reports; likely indirect | Direct inhibition of PP1-GADD34 complex challenged by some studies. mdpi.comresearchgate.net |

| NMDA-induced Excitotoxicity Protection | Yes | Yes | ISR-independent mechanism involving Ca2+ and calpain. mdpi.comnih.govresearchgate.netnih.gov |

| ER Stress-induced Neuronal Death Protection | No | Yes | Observed difference in protective effects. mdpi.comnih.govresearchgate.netresearchgate.net |

| rASIC3 Modulation | Yes (activates and potentiates) | Yes (activates and potentiates) | Differences in efficacy and potency observed. researchgate.netnih.gov |

| α2-Adrenergic Receptor Agonism | No | Yes | Key differentiating factor. nih.govfrontiersin.orgresearchgate.netasm.orgbiorxiv.orgmedchemexpress.comresearchgate.net |

Differentiation from α2-Adrenergic Receptor Agonism

A crucial aspect differentiating Sephin1 from guanabenz is its lack of significant α2-adrenergic receptor agonist activity. nih.govfrontiersin.orgresearchgate.netasm.orgbiorxiv.orgmedchemexpress.comresearchgate.net Guanabenz is a known selective agonist of alpha-2 adrenergic receptors and its antihypertensive effects are mediated through this activity, primarily in the central nervous system where it reduces sympathetic outflow. wikipedia.orgnih.govnih.govnih.govwikipedia.org

Sephin1 was specifically developed as a derivative of guanabenz that would retain potential therapeutic benefits related to protein misfolding or stress responses but without the α2-adrenergic side effects associated with guanabenz. mdpi.comnih.govasm.orgbiorxiv.org Studies have confirmed that Sephin1 lacks measurable α2-adrenergic agonist activity in cell-based assays. frontiersin.orgasm.org This differentiation is particularly important in the context of developing Sephin1 as a potential therapeutic agent for conditions where α2-adrenergic modulation is not desired or could lead to adverse effects. mdpi.comnih.gov The absence of this activity in Sephin1 allows for the investigation of its other biological effects, such as those on the ISR or excitotoxicity, independently of adrenergic signaling. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Future Directions and Translational Perspectives for Sephin1

Refining the Molecular Mechanisms of Sephin1 Action

The precise molecular mechanism by which Sephin1 exerts its effects is an active area of investigation, with ongoing efforts to refine the understanding of its interactions within cellular pathways. Initially, Sephin1 was characterized as a selective inhibitor of the protein phosphatase 1 regulatory subunit 15A (PPP1R15A), also known as GADD34 nih.govoup.comnih.govnih.govresearchgate.netfrontiersin.org. PPP1R15A is a key component of a protein phosphatase 1 (PP1) complex responsible for the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) nih.govoup.comnih.gov. By inhibiting this dephosphorylation, Sephin1 was proposed to prolong the phosphorylation of eIF2α and thereby enhance the integrated stress response (ISR), a cellular pathway that helps restore homeostasis under various stress conditions, including the accumulation of misfolded proteins nih.govoup.comnih.govnih.govmdpi.com.

However, some studies have presented conflicting findings regarding the direct inhibition of GADD34-PP1c mediated dephosphorylation of eIF2α by Sephin1 frontiersin.orgresearchgate.netelifesciences.orgacs.orgresearchgate.net. These discrepancies highlight the complexity of Sephin1's mechanism and the need for further detailed molecular studies. Alternative or additional mechanisms of action are being explored. Research suggests that Sephin1 might interfere with the ability of the N-terminal of PPP1R15A to recruit the eIF2α substrate, potentially by inducing a conformational change in PPP1R15A researchgate.netcam.ac.uk. Furthermore, a recent study in renal tubular cells under endoplasmic reticulum (ER) stress indicated that Sephin1 significantly suppressed cell death by inhibiting the formation of the PP2A holoenzyme involving the PP2A subunit B isoform delta researchgate.netresearchgate.net. This finding suggests a potential alternative molecular target for Sephin1, although it remains to be determined if this mechanism is also relevant to its observed effects in neurodegenerative diseases researchgate.netresearchgate.net.

Another proposed mechanism, independent of the ISR, involves Sephin1's anti-excitotoxic properties nih.gov. Studies have shown that Sephin1 can protect neurons against excitotoxicity, potentially through the modulation of mitochondrial function and intracellular Ca2+ signaling, and by blocking NMDA receptor channels nih.gov.

Future research aims to reconcile the conflicting reports and fully elucidate the primary and secondary molecular targets and pathways through which Sephin1 exerts its therapeutic effects. Understanding these mechanisms in detail is crucial for optimizing its use and developing improved derivatives.

Exploring Novel Therapeutic Targets and Indications

Sephin1's ability to modulate cellular stress pathways, particularly the ISR, has positioned it as a promising candidate for treating a range of diseases nih.govnih.govnih.goveurekalert.org. The primary focus of current research and development is on neurodegenerative diseases characterized by protein misfolding and ER stress, including Multiple Sclerosis (MS), Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth 1B (CMT-1B), and prion diseases inflectisbioscience.comalsnewstoday.comnih.govnih.govnih.govresearchgate.neteurekalert.org. Preclinical studies in mouse models of these diseases have demonstrated encouraging results, such as delaying disease onset and reducing pathology nih.govnih.govresearchgate.neteurekalert.org.

Beyond these established areas, researchers are exploring novel therapeutic targets and indications for Sephin1. Its observed anti-excitotoxic properties, independent of the ISR, suggest potential applications in conditions where neuronal excitotoxicity plays a significant role nih.gov. Additionally, Sephin1 has shown potential in modulating acid-sensing ion channels (ASIC3), which could be relevant for pain control in inflammatory diseases researchgate.netresearchgate.net.

The potential of targeting dysregulated mRNA translation, a feature in various diseases, has led to the consideration of ISR modulators like Sephin1 for conditions such as metabolic associated fatty liver disease (MAFLD) characterized by proteotoxicity, although this requires further investigation ucl.ac.uk. Other preclinical findings suggest potential benefits in myocardial ischemia-reperfusion injury and in addressing issues related to placental development driven by ER stress researchgate.net. Furthermore, initial studies have explored the antiviral activity of Sephin1 against a range of viruses, although challenges related to toxicity in vivo were noted in one study frontiersin.orgresearchgate.net. The broader role of the ISR in neuropsychiatric pathologies also points to potential, yet to be fully explored, applications for Sephin1 in this domain researchgate.net.

Future research will focus on rigorously evaluating the therapeutic potential of Sephin1 in these novel indications through further preclinical studies and, if warranted, transitioning to clinical investigations.

Development of Next-Generation Sephin1 Derivatives

Sephin1 itself represents a significant step forward as a derivative of guanabenz (B1672423), designed to retain the beneficial effects on the ISR while eliminating the undesirable α2-adrenergic side effects associated with the parent compound nih.govnih.govresearchgate.netmdpi.comacs.org. While Sephin1 has shown promise, the development of next-generation derivatives is a crucial aspect of its future translational path.

The rationale for developing new derivatives stems from the need to potentially improve efficacy, further refine target selectivity, and optimize pharmacokinetic properties. Although Sephin1 is reported to be selective for PPP1R15A over PPP1R15B, continued efforts to enhance specificity could be beneficial acs.org. Optimizing properties such as blood-brain barrier penetration is also important for treating central nervous system disorders, and Sephin1 has reportedly demonstrated this capability inflectisbioscience.comresearchgate.net.

Furthermore, if ongoing research into the molecular mechanisms reveals alternative key targets or limitations of the current compound, designing derivatives that specifically target these pathways or overcome existing limitations will be essential. For instance, addressing potential toxicity or improving the efficacy profile observed in certain preclinical applications, such as antiviral therapy, could be a focus for future derivative development researchgate.net. The ongoing refinement of the understanding of Sephin1's interaction with phosphatases and other cellular components will guide the rational design of these next-generation compounds.

Transition to Clinical Development and Human Trials

The translational potential of Sephin1 is underscored by its progression into clinical development. The compound, known as IFB-088 or Icerguastat in a clinical context, is being advanced by InFlectis BioScience inflectisbioscience.comalsnewstoday.com.

Significant steps have already been taken in the clinical evaluation of Sephin1. A Phase 1 clinical trial in healthy volunteers was completed to assess its safety and tolerance in humans inflectisbioscience.comalsnewstoday.comafm-telethon.fr. The results from this trial indicated that Sephin1 was safe and well-tolerated inflectisbioscience.comalsnewstoday.com. Building on these findings, an exploratory Phase 2 clinical trial (NCT05508074) was conducted in patients with bulbar-onset ALS, a severe subtype of the disease inflectisbioscience.com. This trial successfully met its primary objective of evaluating safety and tolerability inflectisbioscience.com. Importantly, the study also provided promising results regarding efficacy parameters and validated preclinical observations concerning the engagement of key biomarkers related to the integrated stress response, oxidative stress, TDP-43 mis-localization, neurodegeneration, and inflammation in treated patients inflectisbioscience.com.

The positive outcomes from these initial clinical trials are paving the way for further human studies. The developer is currently preparing to launch larger, pivotal studies in the broader ALS patient population in the U.S. and globally inflectisbioscience.comalsnewstoday.com. Additionally, following the completion of Phase 1 safety trials, preparations are underway for a clinical trial to assess the effects of Sephin1 in Charcot-Marie-Tooth disease afm-telethon.fr. The potential of Sephin1 for ALS has also been recognized by regulatory bodies, with the FDA granting Orphan Drug Designation for this indication, a status intended to accelerate clinical development and review alsnewstoday.com.

Concluding Remarks on Sephin1 Research

Summary of Key Findings in Sephin1 Biology and Therapeutic Potential

Research into Sephin1 has revealed several key findings regarding its biological activity and therapeutic potential. Initially identified as a derivative of guanabenz (B1672423), Sephin1 was developed to retain the beneficial effects on the ISR while mitigating the α2-adrenergic side effects associated with guanabenz mdpi.comuchicagomedicine.orgnih.gov.

A central aspect of Sephin1's biology is its reported ability to inhibit the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) mdpi.comnih.gov. This dephosphorylation is primarily mediated by the GADD34 (PPP1R15A) regulatory subunit of protein phosphatase 1 (PP1) nih.govoup.com. By inhibiting GADD34, Sephin1 is thought to prolong the phosphorylation of eIF2α, thereby sustaining the ISR nih.govoup.com. This prolonged ISR can reduce global protein synthesis, which helps to alleviate the burden of misfolded proteins, and selectively promotes the translation of protective proteins nih.govoup.com.

Studies have demonstrated the therapeutic potential of Sephin1 in various animal models of protein misfolding diseases. It has shown ameliorative effects in mouse models of Charcot–Marie–Tooth 1B, amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and prion disease mdpi.comuchicagomedicine.orgresearchgate.netnih.gov. In the context of MS, Sephin1 treatment in experimental autoimmune encephalomyelitis (EAE) mouse models delayed the onset of clinical symptoms, reduced oligodendrocyte and axon loss, and diminished T-cell presence in the central nervous system uchicagomedicine.orgnih.govoup.comeurekalert.org. Furthermore, Sephin1 provided additive therapeutic benefit when combined with interferon-β, a first-line MS drug, suggesting distinct mechanisms of action nih.govoup.com.

Interestingly, some research also suggests that Sephin1 may possess anti-excitotoxic properties independent of the ISR. Studies have shown that Sephin1 can attenuate NMDA-induced excitotoxicity in neurons by reducing the cytosolic Ca²⁺ increase and inhibiting calpain activation mdpi.com. This indicates a potential broader range of protective mechanisms beyond its effects on eIF2α dephosphorylation and the ISR mdpi.com.

However, it is important to note that the precise mechanism by which Sephin1 influences eIF2α dephosphorylation has been subject to further investigation and some debate mdpi.comresearchgate.netacs.org. While initially believed to directly inhibit the GADD34-PP1c complex, later studies have challenged this direct inhibitory effect under certain conditions researchgate.netacs.org. Some findings suggest that Sephin1 might interfere with the ability of GADD34's N-terminal to recruit the eIF2α substrate, possibly by inducing a conformational change in GADD34 cam.ac.uk.

Implications for Understanding and Treating Complex Diseases

The research on Sephin1 has significant implications for understanding and treating complex diseases, particularly neurodegenerative disorders characterized by protein misfolding and cellular stress. The findings support the concept that modulating the ISR, specifically by influencing eIF2α phosphorylation, can be a viable therapeutic strategy nih.govmdpi.com.

Sephin1's demonstrated efficacy in multiple animal models of neurodegenerative diseases highlights the potential of targeting protein homeostasis pathways to mitigate disease progression mdpi.comuchicagomedicine.orgresearchgate.netnih.gov. In diseases like MS, where oligodendrocyte damage and demyelination are central to pathology, the protective effects of Sephin1 on oligodendrocytes are particularly noteworthy uchicagomedicine.orgnih.govoup.com. This suggests that enhancing the integrated stress response within these vulnerable cell types could be a key to preserving neural function nih.govoup.com.

The potential for Sephin1 to act through both ISR-dependent and potentially ISR-independent mechanisms, such as anti-excitotoxicity, suggests that it could offer a multi-faceted therapeutic approach to complex neurological conditions mdpi.com. This is particularly relevant in diseases where multiple pathological pathways contribute to neuronal dysfunction and loss.

Furthermore, the observation that Sephin1 can provide additive benefits when combined with existing therapies, such as interferon-β in MS models, underscores its potential as part of combination therapy strategies nih.govoup.com. This could allow for lower doses of individual drugs, potentially reducing side effects while enhancing therapeutic outcomes.

The study of Sephin1 also contributes to a broader understanding of the role of phosphatases and their regulatory subunits as potential drug targets cam.ac.uk. The elucidation of how Sephin1 interacts with GADD34, even if the exact mechanism is still being refined, provides valuable insights into targeting specific protein phosphatase complexes for therapeutic benefit cam.ac.uk.

Outstanding Questions and Future Research Imperatives